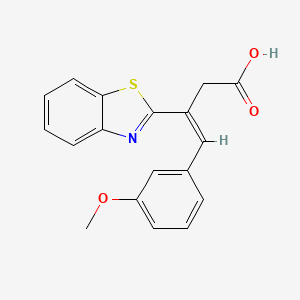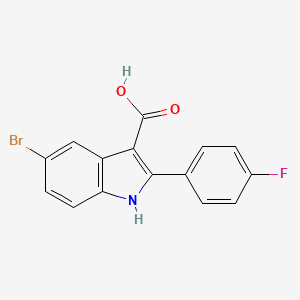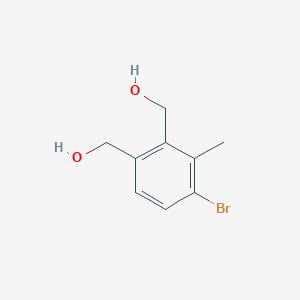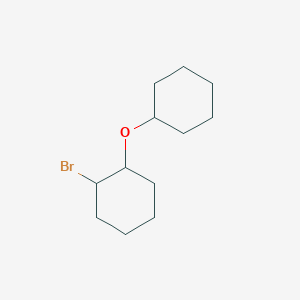![molecular formula C10H14N2O2 B13084536 3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)
3-Amino-2-[(propan-2-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-[(propan-2-yl)amino]benzoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzoic acid, where the amino group is substituted at the 3-position and an isopropylamino group is attached at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(propan-2-yl)amino]benzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group at the 2-position is alkylated with isopropylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production.
化学反応の分析
Types of Reactions
3-Amino-2-[(propan-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
3-Amino-2-[(propan-2-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of 3-Amino-2-[(propan-2-yl)amino]benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades .
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A well-known compound used in the synthesis of folic acid.
2-Aminobenzoic acid: Another derivative of benzoic acid with different substitution patterns.
N-(4-Dimethylaminophenyl)-N’-(4-methoxyphenyl)thiazol-2-yl]-1,3,5-triazine-2,4-diamine: A compound with similar structural features and biological activities
Uniqueness
3-Amino-2-[(propan-2-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and isopropylamino groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-amino-2-(propan-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-9-7(10(13)14)4-3-5-8(9)11/h3-6,12H,11H2,1-2H3,(H,13,14) |
InChIキー |
CKVRUAVEWBYUBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C=CC=C1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)





![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)



